molecular formula C6H16Cl2Sn2 B14430848 (Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] CAS No. 81744-48-1

(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]

Cat. No.: B14430848
CAS No.: 81744-48-1
M. Wt: 396.5 g/mol
InChI Key: FWPTXEKJIATJLZ-UHFFFAOYSA-L
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Description

(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features two tin atoms each bonded to a chlorine atom and two methyl groups, with the tin atoms connected by an ethane-1,2-diyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] typically involves the reaction of dimethyltin dichloride with ethylene glycol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin-chlorine bonds. The general reaction scheme is as follows:

2(CH3)2SnCl2+HOCH2CH2OH(CH3)2SnCH2CH2Sn(CH3)2Cl2+2HCl2 \text{(CH}_3)_2\text{SnCl}_2 + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{(CH}_3)_2\text{SnCH}_2\text{CH}_2\text{Sn(CH}_3)_2\text{Cl}_2 + 2 \text{HCl} 2(CH3​)2​SnCl2​+HOCH2​CH2​OH→(CH3​)2​SnCH2​CH2​Sn(CH3​)2​Cl2​+2HCl

Industrial Production Methods

In an industrial setting, the production of (Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation and Reduction: The tin atoms can undergo oxidation to higher oxidation states or reduction to lower oxidation states, depending on the reagents used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxide substitution, and sodium alkoxides for alkoxide substitution. These reactions are typically carried out in polar solvents such as ethanol or methanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields (Ethane-1,2-diyl)bis[hydroxy(dimethyl)stannane], while oxidation with hydrogen peroxide can produce (Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] oxide.

Scientific Research Applications

(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.

    Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.

Mechanism of Action

The mechanism by which (Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] exerts its effects involves the interaction of the tin atoms with biological molecules. The tin atoms can coordinate with sulfur and oxygen atoms in proteins and enzymes, potentially altering their function. This coordination can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyltin dichloride: Similar in structure but lacks the ethane-1,2-diyl bridge.

    Trimethyltin chloride: Contains three methyl groups bonded to tin instead of two.

    Diethyltin dichloride: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] is unique due to the presence of the ethane-1,2-diyl bridge, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and its interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

81744-48-1

Molecular Formula

C6H16Cl2Sn2

Molecular Weight

396.5 g/mol

IUPAC Name

chloro-[2-[chloro(dimethyl)stannyl]ethyl]-dimethylstannane

InChI

InChI=1S/C2H4.4CH3.2ClH.2Sn/c1-2;;;;;;;;/h1-2H2;4*1H3;2*1H;;/q;;;;;;;2*+1/p-2

InChI Key

FWPTXEKJIATJLZ-UHFFFAOYSA-L

Canonical SMILES

C[Sn](C)(CC[Sn](C)(C)Cl)Cl

Origin of Product

United States

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